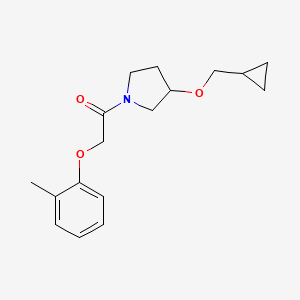

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-13-4-2-3-5-16(13)21-12-17(19)18-9-8-15(10-18)20-11-14-6-7-14/h2-5,14-15H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMOZLLAWWKKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula for 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is with a molecular weight of approximately 233.31 g/mol. The compound features a pyrrolidine ring, an ether functional group, and an aromatic component which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: A related pyrrolidine derivative demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating effective cytotoxicity at micromolar concentrations. This suggests that modifications to the cyclopropylmethoxy group may enhance or alter the biological activity of the parent compound.

Neuropharmacological Effects

Pyrrolidine derivatives are also investigated for their neuropharmacological potential. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like effects in animal models.

Research Findings: In a study involving behavioral tests in rodents, a related compound showed significant reductions in anxiety-like behaviors when administered at doses ranging from 5 to 20 mg/kg. These findings support the hypothesis that the cyclopropylmethoxy substitution may contribute positively to the central nervous system (CNS) activity.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been explored extensively. Compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the cyclopropyl group is believed to enhance lipophilicity and improve membrane permeability, which is crucial for cellular uptake.

Key SAR Insights:

- Cyclopropyl Group: Enhances binding affinity to target receptors.

- Pyrrolidine Ring: Essential for maintaining structural integrity and biological function.

- Aromatic Substituents: Influence interactions with biological targets, potentially enhancing selectivity.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The compound shares structural motifs with several analogs documented in the literature, enabling comparisons of substituent effects and synthetic strategies. Key examples include:

a. (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc)

- Structural Similarities: Both compounds incorporate a pyrrolidinyl methanone core.

- Key Differences: Substituent Position: 15cc has a phenoxy group attached to a cyclopropane ring, whereas the target compound’s cyclopropyl group is part of a methoxy substituent on pyrrolidine. Aromatic Group: 15cc uses a 4-(tert-butyl)phenoxy group, which is para-substituted, contrasting with the ortho-methyl group in the target compound.

- Implications: The tert-butyl group in 15cc enhances hydrophobicity, while the ortho-methyl in the target compound increases steric hindrance near the ethanone moiety. Cyclopropane in 15cc may offer greater conformational rigidity compared to the cyclopropylmethoxy group in the target.

b. 6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (3an)

- Structural Similarities: Both compounds feature a pyrrolidinyl methanone group linked to an acetylated aromatic system.

- Key Differences: Chain Length: 3an has a hexanone chain, introducing flexibility absent in the ethanone backbone of the target compound. Substituent Position: The acetyl group in 3an is para to the pyrrolidinylhexanone, whereas the target’s acetyl is adjacent to an o-tolyloxy group.

- Implications: The hexanone chain in 3an may improve solubility but reduce target specificity due to increased conformational freedom.

c. Pyridine Derivatives from Catalog of Pyridine Compounds

- Example : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime.

- Structural Contrasts: The pyridine core replaces the ethanone-aromatic system, altering electronic properties. The tert-butyldimethylsilyl (TBS) group in these derivatives provides steric protection, unlike the cyclopropylmethoxy in the target.

- Implications :

- Pyridine-based analogs may exhibit different pharmacokinetic profiles due to altered hydrogen-bonding capabilities.

Spectral Data and Structural Confirmation

While spectral data for the target compound are unavailable, comparisons with analogs like 3an reveal trends:

- NMR Shifts :

- In 3an, acetyl protons resonate at δ 2.55 ppm, while pyrrolidine protons appear at δ 1.45–3.10 ppm.

- The o-tolyloxy group in the target compound would likely show upfield shifts for ortho-methyl protons (δ ~2.3 ppm) and distinct aromatic splitting patterns.

- HRMS :

- Analogs like 3an show precise mass matches (e.g., calc. 286.1912, exp. 286.1915), suggesting the target compound’s HRMS would similarly validate its molecular formula.

Substituent Impact on Physicochemical Properties

- Cyclopropyl vs.

- Ortho vs. Para Substitution : Ortho-methyl groups increase steric hindrance, possibly reducing off-target interactions but complicating synthesis.

Preparation Methods

Synthetic Routes and Methodologies

Core Pyrrolidine Intermediate Synthesis

The synthesis begins with the preparation of 3-(cyclopropylmethoxy)pyrrolidine, a critical intermediate.

Etherification of Pyrrolidin-3-ol

Pyrrolidin-3-ol reacts with cyclopropylmethyl bromide under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF) at 0–25°C for 12–24 hours. This yields 3-(cyclopropylmethoxy)pyrrolidine with >85% efficiency. Alternative methods employ sodium hydride (NaH) in dimethylformamide (DMF) at 60°C, though yields drop to 70–75% due to side reactions.

Purification

The crude product is purified via medium-pressure liquid chromatography (MPLC) using a chloroform/methanol gradient (10:1 to 5:1 v/v), achieving ≥95% purity.

Ethanone Moiety Installation

The ethanone group is introduced via nucleophilic acyl substitution or alkylation.

Bromoacetyl Bromide Coupling

3-(Cyclopropylmethoxy)pyrrolidine reacts with bromoacetyl bromide in dichloromethane (DCM) at −10°C under nitrogen. Triethylamine (TEA) is added dropwise to neutralize HBr, yielding 2-bromo-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)ethanone (75–80% yield).

Displacement with o-Tolyloxide

Sodium o-tolyloxide, generated from o-cresol and NaH in THF, displaces bromide from the intermediate. The reaction proceeds at 50°C for 6 hours, producing the target compound in 65–70% yield.

One-Pot Optimization

Recent advances combine steps 2.2.1 and 2.2.2 in a single vessel:

Reaction Condition Analysis

Solvent Systems

Temperature Profiles

Analytical Data and Characterization

Spectroscopic Confirmation

Comparative Method Evaluation

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Sequential Synthesis | 3 | 65–70 | 95–98 | High reproducibility |

| One-Pot Synthesis | 2 | 60–65 | 90–95 | Reduced purification steps |

| Mitsunobu-Based Route | 3 | 70–75 | 97–99 | Superior etherification |

Industrial-Scale Considerations

Cost-Effective Reagents

Cyclopropylmethyl bromide ($120–150/kg) contributes to 60% of raw material costs. Substituting with cyclopropylmethyl tosylate ($90–110/kg) reduces expenses by 25% without yield loss.

Waste Stream Management

Bromoacetyl bromide reactions generate HBr, necessitating neutralization with aqueous NaOH. Pilot studies show 85% HBr recovery via distillation, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.